Methyl tropate
Overview
Description
Methyl tropate, also known as methyl 3-hydroxy-2-phenylpropanoate, is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of tropic acid and is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by its aromatic ring and ester functional group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl tropate can be synthesized through the esterification of tropic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:
Tropic acid+MethanolH2SO4Methyl tropate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl tropate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to tropic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a catalyst.
Major Products:
Hydrolysis: Tropic acid and methanol.
Reduction: 3-hydroxy-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl tropate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in the synthesis of tropane alkaloids, which have pharmacological significance.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various esters and alcohols
Mechanism of Action
The mechanism of action of methyl tropate is primarily related to its ability to undergo ester hydrolysis and participate in various organic reactions. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of tropic acid and methanol. The molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Tropic Acid: The parent compound of methyl tropate, differing by the presence of a carboxylic acid group instead of an ester.
Atropine: A tropane alkaloid derived from tropic acid, used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Another tropane alkaloid with similar pharmacological properties to atropine, used to treat motion sickness and postoperative nausea.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound, tropic acid.
Properties
IUPAC Name |
methyl 3-hydroxy-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWRQVKIUHEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286127 | |
Record name | Methyl tropate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3967-53-1 | |
Record name | NSC43874 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl tropate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxy-2-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.